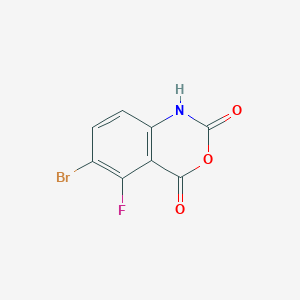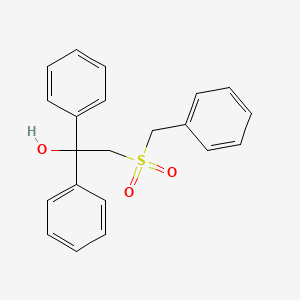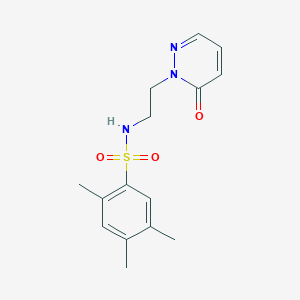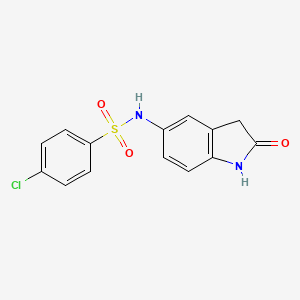
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PFP or Pyrazole Fluorophenyl Pyrrolidine.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide, also known as N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with various molecular targets, making it a candidate for developing new cancer therapies .
Anti-inflammatory Applications
The compound’s structure includes a pyrazole moiety, which is known for its anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for new antimicrobial agents .
Neuroprotective Effects
Research has shown that this compound can protect neuronal cells from oxidative stress and apoptosis. Its neuroprotective properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound has been found to possess strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This makes it valuable in research focused on preventing oxidative damage in various diseases .
Enzyme Inhibition Studies
This compound has been used in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. This property is particularly useful in drug discovery and development, where enzyme inhibitors are sought for various therapeutic applications .
Antiviral Research
Preliminary studies suggest that this compound may have antiviral properties, potentially inhibiting the replication of certain viruses. This makes it a candidate for further research in developing antiviral therapies .
Wirkmechanismus
Target of Action
The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various biological processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context, thereby modulating the receptor’s activity.
Biochemical Pathways
While the exact biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred that the compound likely influences pathways related to ERα. ERα is known to play a crucial role in the regulation of gene transcription. When activated, it can bind to estrogen response elements in DNA, leading to the transcription of target genes that are involved in cell growth and differentiation .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and bioavailability, as fluorinated compounds are known to have greater stability than their non-fluorinated counterparts .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be dependent on its interaction with ERα. Given ERα’s role in cell growth and differentiation, the compound could potentially influence these processes. The exact effects would likely depend on the specific cellular context and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the presence of other signaling molecules could modulate the compound’s effects. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interaction with ERα .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c21-15-3-7-17(8-4-15)25-12-14(11-19(25)26)20(27)23-16-5-1-13(2-6-16)18-9-10-22-24-18/h1-10,14H,11-12H2,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSXZGSSRBFYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)




![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2478601.png)

![7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2478607.png)



